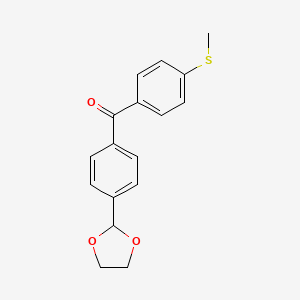

4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone

Description

4-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone is a benzophenone derivative characterized by a 1,3-dioxolane ring at the para position of one benzene ring and a thiomethyl (-SCH₃) group at the para position of the adjacent benzene ring. Its molecular formula is C₁₇H₁₆O₃S, with a molecular weight of 300.4 g/mol . The compound is commercially available through suppliers such as Dayang Chem (Hangzhou) Co., Ltd., with a purity of ≥95% and CAS number 898760-04-8 .

Propriétés

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-21-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPSETVIBXYVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645108 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-04-8 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone typically involves the reaction of 4-(1,3-dioxolan-2-yl)phenyl derivatives with 4-(methylsulfanyl)phenyl derivatives under specific conditions. Common reagents used in these reactions include catalysts such as palladium acetate and bases like triethylamine. The reaction is often carried out in solvents like tetrahydrofuran at reflux temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, nitro groups.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced phenyl derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 4-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone and Analogues

Electronic and Steric Effects

- Thiomethyl vs. Methyl: The thiomethyl group in the target compound increases electron density at the benzophenone core compared to methyl-substituted analogues (e.g., 4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone). This enhances nucleophilic reactivity and UV absorption .

- Positional Isomerism: The 4-substituted dioxolane in the target compound vs.

- Dioxolane vs. Trifluoromethyl : Unlike trifluoromethyl derivatives (e.g., 4-trifluoromethylbenzoylacetonitrile, CAS 4-Trifluoromethylbenzoylacetonitrile), the dioxolane ring offers oxygen-based hydrogen bonding sites, improving solubility in polar solvents .

Research and Industrial Relevance

The compound’s dual functional groups make it a candidate for:

Activité Biologique

4-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and applications of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone derivatives with 1,3-dioxolane and thiomethyl reagents. The process can be optimized for yield and purity by controlling reaction conditions such as temperature and solvent choice.

Anticancer Activity

Recent studies have indicated that compounds containing dioxolane rings exhibit significant anticancer properties. For instance, related compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. A study reported that certain dioxolane derivatives had IC50 values significantly lower than that of standard chemotherapeutics like 5-fluorouracil, indicating a higher potency in targeting cancer cells (Table 1) .

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil | 60 | 1 |

| Compound A | 15 | 3 |

Note : TBD = To Be Determined.

Antiviral Activity

The structural features of this compound may contribute to its antiviral properties. Compounds with dioxolane moieties have been shown to inhibit viral replication in vitro, particularly against HIV strains resistant to conventional treatments . The mechanism often involves interference with viral reverse transcriptase, a critical enzyme in the viral life cycle.

The biological activity of this compound is hypothesized to stem from its ability to interact with nucleophilic sites on biomolecules due to the presence of the thiomethyl group and the dioxolane ring. This interaction can lead to the inhibition of key enzymes involved in cellular processes.

Case Studies

- Anticancer Efficacy : A recent study evaluated a series of dioxolane derivatives for their anticancer activity against the HuTu 80 cell line. Among these compounds, one derivative exhibited an IC50 value significantly lower than that of established drugs, suggesting a promising therapeutic potential .

- Antiviral Properties : In another investigation, derivatives similar to this compound were tested for their ability to inhibit HIV replication. Results indicated that these compounds could effectively reduce viral load in infected cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.